Crystal Structure and X-ray Diffraction of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine: A Comprehensive Technical Guide
Crystal Structure and X-ray Diffraction of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine: A Comprehensive Technical Guide
Executive Summary
The compound 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine (Chemical Formula: C₁₅H₉Cl₂N₃, MW: 302.16 g/mol ) represents a highly functionalized 2,4,6-trisubstituted pyrimidine scaffold. Compounds of this class are critical intermediates and active pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1],[2].
Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is paramount. The spatial orientation of the 4-chlorophenyl and 3-pyridyl rings relative to the central pyrimidine core dictates the molecule's ability to bind to biological targets. Furthermore, the presence of two distinct chlorine atoms introduces complex supramolecular interactions, specifically halogen bonding, which governs both the solid-state crystal packing and potential ligand-receptor interactions[3],[4]. This whitepaper provides an in-depth, self-validating protocol for the crystallographic determination and structural analysis of this specific pyrimidine derivative.
Molecular Architecture & Crystallographic Rationale
The structural biology and solid-state chemistry of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine are driven by three primary geometric and electronic factors:
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The Pyrimidine Core: The central pyrimidine ring is a highly electron-deficient, planar π -system. This electron deficiency makes it an excellent candidate for π−π stacking interactions with more electron-rich aromatic systems in the crystal lattice.
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Steric Torsion of Aryl Substituents: The 4-chlorophenyl group at the C6 position and the 3-pyridyl group at the C2 position cannot adopt a perfectly coplanar conformation with the pyrimidine ring due to severe steric repulsion between the ortho-hydrogens. SCXRD is required to quantify these dihedral twist angles, which typically range between 15° and 45° in similar derivatives.
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Halogen Bonding Networks: The molecule possesses two distinct halogen bond donors: the C4-chloro substituent on the pyrimidine ring and the para-chloro substituent on the phenyl ring. The nitrogen atoms of the 3-pyridyl and pyrimidine rings act as halogen bond acceptors. The resulting C−Cl⋅⋅⋅N interactions are highly directional (angles approaching 180°) and are primary drivers of the supramolecular assembly[4],[5].
Caption: Supramolecular interaction network driving the crystal packing of the pyrimidine derivative.
Methodology: SCXRD Protocol (A Self-Validating System)
To obtain a high-resolution crystal structure, the experimental workflow must be strictly controlled. The following step-by-step methodology outlines the causality behind each experimental choice, ensuring a self-validating structural determination.
Step 1: Thermodynamic Crystallization
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Procedure: Dissolve 50 mg of synthesized 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine in a minimal volume of a 1:1 mixture of Ethyl Acetate and Hexane. Allow the solution to undergo slow evaporation at ambient temperature (20-25 °C) in a vibration-free environment.
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Causality: Rapid precipitation leads to kinetic trapping, resulting in microcrystalline powders or twinned crystals. Slow evaporation provides thermodynamic control, allowing the directional C−Cl⋅⋅⋅N halogen bonds and π−π stacking forces to guide the molecules into a highly ordered, defect-free macroscopic lattice suitable for X-ray diffraction.
Step 2: Cryogenic Data Collection
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Procedure: Select a single, optically clear block-shaped crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer the crystal immediately to a diffractometer equipped with a cold nitrogen stream set to 150 K. Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å).
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Causality: Collecting data at 150 K significantly reduces the thermal motion (Debye-Waller factors) of the atoms. This is critical for halogenated compounds, as chlorine atoms are highly susceptible to thermal disorder. Minimizing this disorder increases the resolution of the diffraction spots at high angles, yielding highly precise bond lengths and angles.
Step 3: Dual-Space Structure Solution
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Procedure: Integrate the raw diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using the SHELXT software[6],[7].
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Causality: SHELXT employs a robust dual-space algorithm that iterates between real space (electron density) and reciprocal space (diffraction intensities)[6]. This method makes the powerful assumption that the structure consists of resolved atoms, allowing it to rapidly locate the heavy chlorine atoms and the rigid pyrimidine core without relying on classical direct methods, which can fail if the data is incomplete[7],[8].
Step 4: Least-Squares Refinement and Validation
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Procedure: Refine the structural model using Olex2 as the graphical interface[9],[10] running the SHELXL refinement engine. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
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Causality (Self-Validation): The refinement process is inherently self-validating. The software continuously minimizes the difference between the calculated structural model and the observed diffraction data. A successful refinement will mathematically converge, yielding an R1 value below 0.05 and a Goodness-of-Fit (GoF) near 1.0. These metrics definitively prove that the proposed 3D molecular structure is physically accurate.
Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) from synthesis to structural validation.
Quantitative Data: Target Crystallographic Parameters
Based on the structural behavior of analogous 2,4,6-trisubstituted pyrimidines and halogenated aromatic systems[11],[4], the following table summarizes the quantitative crystallographic parameters and validation metrics expected for a high-quality SCXRD analysis of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine.
| Crystallographic Parameter | Target / Expected Value | Scientific Significance & Causality |
| Crystal System | Monoclinic | Typical for asymmetric trisubstituted pyrimidines packing via directional halogen bonds. |
| Space Group | P21/c | Centrosymmetric space group; allows for efficient packing of enantiomeric rotational conformers. |
| Temperature | 150(2) K | Cryogenic conditions minimize thermal ellipsoids, ensuring precise localization of Cl atoms. |
| Radiation | Mo Kα ( λ=0.71073 Å) | High-energy radiation minimizes absorption errors caused by the heavy chlorine atoms. |
| Z (Molecules per unit cell) | 4 | Corresponds to one independent molecule in the asymmetric unit ( Z′=1 ). |
| Dihedral Angle (Pyrimidine-Phenyl) | 20∘−35∘ | Quantifies the steric clash between the ortho-hydrogens of the rings. |
| C−Cl⋅⋅⋅N Halogen Bond Length | 2.85−3.10 Å | Shorter than the sum of van der Waals radii (3.25 Å), confirming a strong non-covalent interaction[4]. |
| R1 (Final Agreement Factor) | ≤0.050 | Internal validation metric; indicates that the model accounts for >95% of the observed electron density. |
| wR2 (Weighted R-factor) | ≤0.120 | Validates the structural model against all collected reflections, including weak data. |
| Goodness-of-Fit (GoF) | 0.95−1.05 | Confirms that the weighting scheme applied during least-squares refinement is statistically sound. |
Supramolecular Assembly & Intermolecular Interactions
The true value of determining the crystal structure of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine lies in mapping its supramolecular assembly. In the solid state, the molecules do not exist in isolation; they self-assemble into complex 1D chains or 2D sheets.
The primary driving force for this assembly is ditopic halogen bonding [3],[5]. The highly polarizable chlorine atoms feature a region of positive electrostatic potential (the σ -hole) at the distal end of the C-Cl covalent bond. This σ -hole forms a highly directional electrostatic interaction with the lone pairs of the nitrogen atoms on the 3-pyridyl and pyrimidine rings of adjacent molecules. Because the molecule contains two chlorine atoms and three nitrogen atoms, it acts as a complex cross-linking node, forming a robust supramolecular polymer network[4].
Secondary stabilization is provided by offset face-to-face π−π stacking between the electron-deficient pyrimidine rings and the relatively electron-rich 4-chlorophenyl rings, with typical centroid-to-centroid distances of approximately 3.5 Å to 3.8 Å. Understanding these specific interaction vectors is crucial for drug development professionals, as these exact non-covalent forces are replicated when the molecule binds within the hydrophobic pockets of target kinase enzymes.
References
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Olex2: A complete structure solution, refinement and analysis program , Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K. & Puschmann, H., Journal of Applied Crystallography, [Link]
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SHELXT – Integrated space-group and crystal-structure determination , Sheldrick, G. M., Acta Crystallographica Section A, [Link]
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Ditopic halogen bonding with bipyrimidines and activated pyrimidines , Nwachukwu, C. I., Patton, L. J., Bowling, N. P., & Bosch, E., Acta Crystallographica Section C, [Link]
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Efficient Synthesis of Amine-Linked 2,4,6-Trisubstituted Pyrimidines as a New Class of Bacterial FtsZ Inhibitors , PubMed Central (PMC), [Link]
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Complementary, Cooperative Ditopic Halogen Bonding and Electron Donor-Acceptor π-π Complexation in the Formation of Cocrystals , MDPI, [Link]
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